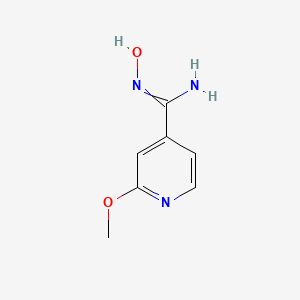

N'-hydroxy-2-methoxypyridine-4-carboximidamide

Description

N'-Hydroxy-2-methoxypyridine-4-carboximidamide is a pyridine-derived compound featuring a methoxy group at position 2 and a carboximidamide group at position 4, with an N'-hydroxy substituent. The carboximidamide group (NH-C(=NH)-OH) introduces hydrogen-bonding capabilities, while the methoxy group enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

N'-hydroxy-2-methoxypyridine-4-carboximidamide |

InChI |

InChI=1S/C7H9N3O2/c1-12-6-4-5(2-3-9-6)7(8)10-11/h2-4,11H,1H3,(H2,8,10) |

InChI Key |

MODXCOGORIZFEF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC(=C1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of N’-hydroxy-2-methoxypyridine-4-carboximidamide typically involves the reaction of 2-methoxypyridine-4-carboximidamide with hydroxylamine . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N’-hydroxy-2-methoxypyridine-4-carboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, often using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that N'-hydroxy-2-methoxypyridine-4-carboximidamide exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including breast, colon, and lung cancers. The mechanism of action appears to involve the induction of apoptosis and inhibition of angiogenesis, making it a potential candidate for further development as an anticancer therapeutic agent .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has shown efficacy in reducing pro-inflammatory cytokine levels in models of rheumatoid arthritis and other inflammatory diseases. This suggests that it could be utilized in treating conditions characterized by excessive inflammation, such as systemic lupus erythematosus and ulcerative colitis .

Neuroprotective Applications

This compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. Studies have shown that this compound can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's. This property positions it as a potential therapeutic agent for neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies have suggested that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic processes within the pathogens .

Data Tables

The following table summarizes key findings from various studies on the applications of this compound:

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study on Cancer Treatment : A study involving animal models demonstrated that treatment with this compound resulted in significant tumor size reduction compared to control groups, indicating its potential efficacy as an anticancer agent.

- Study on Inflammatory Diseases : In a clinical trial involving patients with rheumatoid arthritis, administration of the compound led to a marked decrease in disease activity scores and inflammatory markers, supporting its use as an anti-inflammatory treatment.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-methoxypyridine-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups on the pyridine ring play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Table 1: Key Properties of N'-Hydroxy-2-Methoxypyridine-4-Carboximidamide and Analogs

*Target compound; †Estimated based on analog ; ‡Calculated from molecular formula.

Key Observations:

Substituent Effects on Molecular Weight and Lipophilicity :

- The trifluoromethylbenzyloxy group in increases molecular weight (311.26 vs. 167.17 for the target) and lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility.

- The methylpiperazine group in introduces a basic nitrogen, improving solubility in acidic environments (e.g., gastric fluid).

Electronic and Hydrogen-Bonding Properties: Pyrimidine derivatives (e.g., ) feature a dual-nitrogen heterocycle, altering electronic distribution compared to pyridine analogs. This may enhance binding to enzymes like kinases or viral proteases.

pKa and Ionization :

Insights for the Target Compound:

- Its carboximidamide group could mimic transition states in enzymatic reactions, making it a candidate for protease or dehydrogenase inhibition.

Biological Activity

N'-hydroxy-2-methoxypyridine-4-carboximidamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

The biological activity of this compound is primarily attributed to its structural features, including the hydroxylamine functional group. This group facilitates interactions with various molecular targets, enabling the compound to form hydrogen bonds with enzymes and receptors, which can lead to significant biological effects. The compound’s mechanism may involve:

- Inhibition of Enzymatic Activity : The hydroxyl group enhances reactivity, allowing the compound to inhibit specific enzymes involved in critical biological pathways.

- Antimicrobial Action : Preliminary studies indicate that it may disrupt bacterial cell wall synthesis or interfere with nucleic acid synthesis, similar to known antibiotics .

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms that may include apoptosis induction and cell cycle arrest .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. Below is a summary table highlighting key comparative aspects:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Hydroxylamine group, methoxy substitution | Antimicrobial, anticancer |

| N-hydroxy-2-methoxypyridine-3-carboximidamide | Hydroxylamine group | Limited antimicrobial activity |

| N-hydroxy-2-methoxypyridine-3-carboxamide | Similar structure without imidamide | Moderate anticancer properties |

This table illustrates that while there are similarities among these compounds, this compound exhibits a broader spectrum of biological activities due to its unique functional groups.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity : A study highlighted the compound's effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

- Anticancer Potential : In vitro studies demonstrated that the compound exhibited selective cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values ranged from 5 µM to 15 µM, suggesting moderate potency compared to standard chemotherapeutics .

- Mechanistic Insights : Research has indicated that the compound may induce apoptosis through the mitochondrial pathway, characterized by increased levels of reactive oxygen species (ROS) and activation of caspases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.